molecular formula C13H11FO3S B12062447 Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate

Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate

Cat. No.: B12062447
M. Wt: 266.29 g/mol
InChI Key: GFWHGGPXTQRQDW-UHFFFAOYSA-N
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Description

Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate is an organic compound with the molecular formula C₁₃H₁₁FO₃S and a molecular weight of 266.29 g/mol . This compound is a member of the thiophene family, which is known for its aromatic heterocyclic structure. The presence of a fluorobenzyl group and a methoxycarbonyl group attached to the thiophene ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate typically involves the reaction of 4-fluorobenzyl alcohol with thiophene-2-carboxylic acid under esterification conditions. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is refluxed in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring may also participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s activity .

Comparison with Similar Compounds

Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate can be compared with similar compounds such as:

    Methyl 3-((4-fluorobenzyl)oxy)thiophene-2-carboxylate: Similar structure but with a different substitution pattern on the thiophene ring.

    Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.

    Methyl 4-((4-methylbenzyl)oxy)thiophene-2-carboxylate: Similar structure but with a methyl group instead of a fluorine atom.

The uniqueness of this compound lies in the presence of the fluorobenzyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs .

Properties

Molecular Formula

C13H11FO3S

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 4-[(4-fluorophenyl)methoxy]thiophene-2-carboxylate

InChI

InChI=1S/C13H11FO3S/c1-16-13(15)12-6-11(8-18-12)17-7-9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3

InChI Key

GFWHGGPXTQRQDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)OCC2=CC=C(C=C2)F

Origin of Product

United States

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